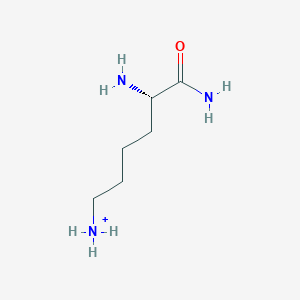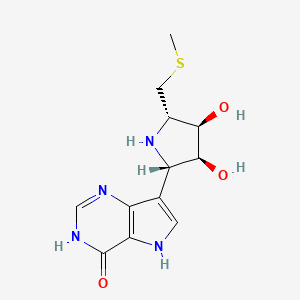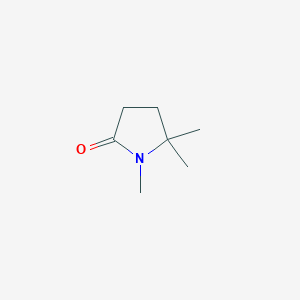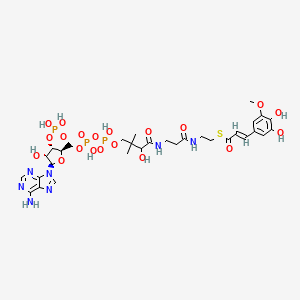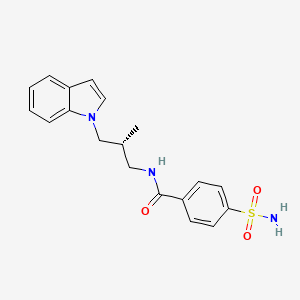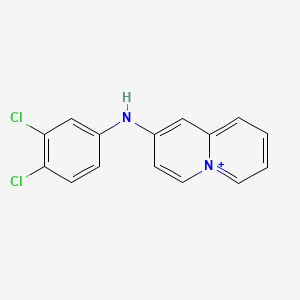
Nolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nolinium is a chemical compound known for its unique properties and applications in various fieldsThis compound bromide, a derivative, is recognized for its nonanticholinergic, gastric acid antisecretory, and gastrointestinal tract antispasmodic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nolinium compounds can be synthesized through the photoirradiation of styrylquinoline and styrylisoquinoline derivatives in aqueous solutions or acetonitrile. This process results in the formation of substituted quinolino [1,2-a]quithis compound or isoquinolino [2,1-a]quithis compound compounds .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and characterization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Nolinium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quithis compound oxides, while reduction may produce quithis compound hydrides .
Scientific Research Applications
Nolinium has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a photosensitizer in photochemical reactions.
Biology: Studied for its DNA-binding properties and potential as a DNA intercalator.
Medicine: Investigated for its antispasmodic and antisecretory effects in the gastrointestinal tract.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Nolinium involves its interaction with molecular targets such as DNA. It can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the formation of DNA-ligand complexes, which can induce DNA damage under certain conditions .
Comparison with Similar Compounds
Nolinium is often compared with other quithis compound and isoquithis compound compounds. Similar compounds include:
- Quithis compound Bromide
- Isoquithis compound Bromide
Uniqueness: this compound is unique due to its specific structural properties and its ability to act as a photosensitizer and DNA intercalator. These properties make it particularly valuable in photochemical and biological applications .
Properties
CAS No. |
730233-46-2 |
|---|---|
Molecular Formula |
C15H11Cl2N2+ |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12/h1-10H/p+1 |
InChI Key |
MTFYFZDTISVQRR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)
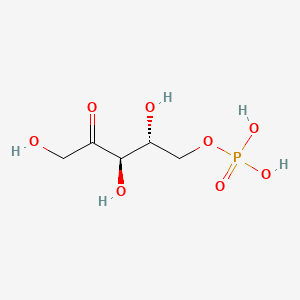

![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)
![[2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-A]pyridin-3-YL]-phenyl-methanone](/img/structure/B10759560.png)

![4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide](/img/structure/B10759564.png)
![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)
![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)
